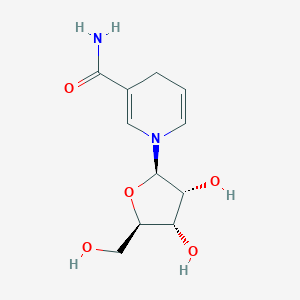

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamid

Übersicht

Beschreibung

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide is a compound of significant interest in various scientific fields due to its unique structure and properties. This compound is a derivative of nicotinamide, a form of vitamin B3, and features a ribofuranosyl group attached to the nicotinamide moiety. Its structure allows it to participate in various biochemical processes, making it valuable in research and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nicotinamide derivatives.

Biology: The compound is studied for its role in cellular metabolism and its potential as a biomarker for certain diseases.

Medicine: Research explores its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.

Industry: It is used in the development of nutritional supplements and pharmaceuticals .

Wirkmechanismus

Target of Action

“1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide”, also known as “Reduced nicotinamide riboside”, is a complex molecule that interacts with various targets within the cell. Similar compounds have been shown to interact with enzymes such as cyclin-dependent kinase 9 .

Mode of Action

It is suggested that it may act as an analogue of cellular metabolites, influencing various biochemical processes . For instance, similar compounds have been shown to inhibit transcription elongation by RNA Polymerase II .

Biochemical Pathways

The compound is likely involved in several biochemical pathways. For instance, it may affect the purine biosynthesis pathway, as it is a natural metabolic intermediate of this pathway . It may also influence cell-cycle regulation through its interaction with cyclin-dependent kinases .

Pharmacokinetics

It is known that similar compounds have a high solubility in water, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been shown to induce apoptosis in various cells, suggesting that “reduced nicotinamide riboside” may have similar effects .

Action Environment

The action, efficacy, and stability of “Reduced nicotinamide riboside” can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability of the compound . .

Biochemische Analyse

Biochemical Properties

RNR participates in numerous biochemical reactions. It is involved in the metabolism of NAD+, a critical coenzyme in redox reactions . RNR, like NADH and NADPH, is prone to degradation via oxidation, hydration, and isomerization .

Cellular Effects

RNR has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce sleep need in laboratory mice, suggesting a potential influence on cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of RNR involves its role as a precursor in the synthesis of NAD+. It increases NAD+ levels to a much higher extent and faster than NMN or NR, and it is metabolized through a different, NRK and NAMPT-independent, pathway . This suggests that RNR exerts its effects at the molecular level through its involvement in NAD+ biosynthesis and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RNR change over time. It has been shown to increase NAD+ levels rapidly and sustainably in whole blood of mice, indicating its stability

Dosage Effects in Animal Models

The effects of RNR vary with different dosages in animal models. For instance, in a study involving mice, different dosages of RNR were administered, leading to a rapid and sustained NAD+ surge in whole blood, which was accompanied by increased NAD+ levels in various organs

Metabolic Pathways

RNR is involved in the metabolic pathways of NAD+. It serves as a precursor in the synthesis of NAD+, interacting with various enzymes and cofactors in the process

Vorbereitungsmethoden

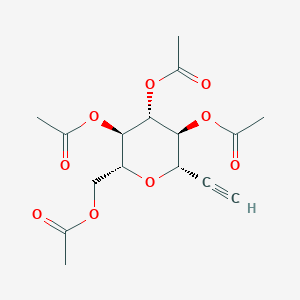

The synthesis of 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide typically involves the glycosylation of nicotinamide with a ribofuranosyl donor. One common method includes the use of a protected ribofuranosyl halide, which reacts with nicotinamide under acidic or basic conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts or solvents to facilitate the glycosylation process .

Analyse Chemischer Reaktionen

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nicotinamide riboside, a reaction often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound back to its dihydro form, using reducing agents such as sodium borohydride.

Substitution: The ribofuranosyl group can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .

Vergleich Mit ähnlichen Verbindungen

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide can be compared to other ribofuranosyl derivatives, such as:

Ribavirin: An antiviral drug with a similar ribofuranosyl structure but different therapeutic applications.

AICAR: A compound involved in purine biosynthesis with applications in metabolic research.

Allopurinol riboside: A nucleoside analogue used in the treatment of gout. These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKBMGXNXXXBFE-TURQNECASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

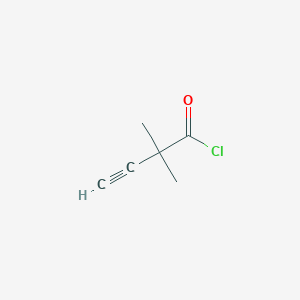

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of reduced nicotinamide riboside in the aqueous humor relate to the severity of macular edema in patients with retinal vein occlusion?

A2: Reduced nicotinamide riboside has been identified as a potential biomarker for distinguishing the severity of macular edema (ME) in patients with retinal vein occlusion (RVO). [] Metabolomic analysis of aqueous humor samples revealed that reduced nicotinamide riboside levels were significantly different between patients with mild and severe RVO-ME. [] Specifically, reduced nicotinamide riboside, along with other metabolites, showed good predictive accuracy for differentiating between these groups, with an area under the curve (AUC) greater than 0.848. [] This finding suggests a potential role for reduced nicotinamide riboside in the pathophysiology of RVO-ME and its severity.

Q2: Can bioaugmentation with Aspergillus niger during Tibetan tea fermentation influence the levels of reduced nicotinamide riboside?

A3: Interestingly, research indicates that bioaugmentation, the process of adding specific microorganisms to enhance fermentation, can impact the levels of reduced nicotinamide riboside in Tibetan tea. [] When Aspergillus niger K1 was introduced during Tibetan tea fermentation, a significant decrease in 1-(beta-D-ribofuranosyl)-1,4-dihydronicotinamide, another name for reduced nicotinamide riboside, was observed. [] This reduction was attributed to the interaction of Aspergillus niger with Blastobotrys adeninivorans, a yeast also present during fermentation. [] This highlights the complex interplay between microorganisms and metabolites during fermentation and its potential impact on the final product's chemical composition.

Q3: How is reduced nicotinamide riboside metabolized in microorganisms like Proteus vulgaris?

A4: Proteus vulgaris possesses an enzyme that specifically degrades reduced nicotinamide adenine dinucleotide (NADH) into several components, including reduced nicotinamide riboside, adenosine, and two phosphate molecules. [] This enzymatic activity is significantly enhanced by heat, suggesting a potential mechanism for regulating NADH levels within the bacterium. [] The enzyme requires cobalt ions for optimal function and exhibits temperature-dependent activity, becoming active only after cooling from higher temperatures. [] This specific metabolic pathway underscores the diverse mechanisms by which microorganisms utilize and process nicotinamide-containing compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)